molecular formula C24H23BrN2O5 B2371706 ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327169-22-1

ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No. B2371706
CAS RN: 1327169-22-1
M. Wt: 499.361
InChI Key: DSZRMRRPLXIVLP-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a chromene moiety, which is a common structure in many natural products and pharmaceuticals. The presence of the tetrahydrofuran group indicates that this compound might have interesting chemical properties, as tetrahydrofuran is a versatile solvent and a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene ring system is aromatic, which could contribute to the stability of the molecule. The tetrahydrofuran ring is a common motif in organic chemistry and is known for its ability to form stable five-membered rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromo group could be involved in substitution reactions, while the carbonyl group in the chromene ring could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .

Scientific Research Applications

THF Synthesis by CeO Bond Formation:

Haloetherifications and Halogen Substitutions: Allylic and Propargylic Alkylations: Other Nucleophilic Substitutions:

Environmental Applications

While the compound is primarily studied for its synthetic applications, it’s essential to consider its environmental impact. Unfortunately, specific research on this compound’s environmental behavior is scarce. However, we can explore related areas:

Energy-Efficient Recovery of Tetrahydrofuran:

Biological Activities

Although limited, some studies have investigated the biological activities of related compounds. Here’s a glimpse:

Antitumor and Cytotoxic Activity:

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. If the compound is new or not well-studied, additional caution would be needed due to the potential for unknown hazards .

Future Directions

The study of new and complex organic compounds like this one is a vibrant area of research in chemistry. Future work could involve exploring its synthesis, studying its reactions, and investigating any potential biological activity. This could lead to new insights in fields ranging from medicinal chemistry to materials science .

properties

IUPAC Name

ethyl 3-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O5/c1-2-30-24(29)15-5-3-6-18(12-15)27-23-20(22(28)26-14-19-7-4-10-31-19)13-16-11-17(25)8-9-21(16)32-23/h3,5-6,8-9,11-13,19H,2,4,7,10,14H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZRMRRPLXIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.